SAR-020106 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) [, ]. CHK1 plays a crucial role in the DNA damage response pathway, specifically at the S and G2/M cell cycle checkpoints [, , , ]. In many cancer cells, the G1/S checkpoint is compromised due to p53 dysfunction, making these cells more reliant on S and G2/M checkpoints [, ]. SAR-020106 exploits this dependency by abrogating these checkpoints, selectively sensitizing p53-deficient cancer cells to DNA-damaging agents, thereby enhancing their cytotoxic effects [, , ].
Mechanism of Action
SAR-020106 acts as an ATP-competitive inhibitor of CHK1, demonstrating an IC50 of 13.3 nM on the isolated human enzyme [, ]. This inhibition prevents CHK1-mediated phosphorylation of downstream targets, particularly CDK1 at the Y15 residue, a crucial step in the activation of the G2/M checkpoint [, ]. Consequently, cells treated with SAR-020106 fail to arrest at the G2/M checkpoint in response to DNA damage, leading to increased DNA damage accumulation and ultimately, enhanced cell death [, , , ]. This mechanism is particularly effective in p53-deficient cancer cells that are heavily reliant on the S and G2/M checkpoints due to a compromised G1/S checkpoint [, , , ].
Applications
Gemcitabine: In both in vitro and in vivo studies, SAR-020106 significantly enhanced gemcitabine's cytotoxicity against several colon tumor lines [, , ]. This effect was observed in a p53-dependent manner, highlighting the compound's selectivity towards cancer cells with compromised G1/S checkpoints [].
Irinotecan: SAR-020106 showed synergistic antitumor activity when combined with irinotecan in vivo, demonstrating minimal toxicity [, ].
SN38: SAR-020106 significantly enhanced the cell-killing effect of SN38, the active metabolite of irinotecan, in several colon tumor lines in vitro [].
Radiotherapy: Studies suggest that SAR-020106 can enhance the effects of radiotherapy, showing synergistic antitumor activity when combined with external beam radiotherapy and a measles virus encoding the sodium/iodide symporter (MV-NIS) in models of head and neck and colorectal cancer [].
Platinum-based agents: Research indicates that SAR-020106 synergizes with platinum-based agents, such as cisplatin and carboplatin, in both basal-like breast cancer and ovarian cancer cell lines [, , ]. Notably, SAR-020106 demonstrated the ability to overcome platinum resistance, inducing cell death in resistant cell lines when combined with cisplatin [, ].
Neuroblastoma: Research indicates potential for SAR-020106 as a single-agent therapy for MYCN-amplified neuroblastoma, with promising results observed in a MYCN-driven transgenic mouse model [].
Future Directions
Optimizing pharmacokinetic properties: While analogs with improved oral bioavailability have been developed [, ], further optimization could enhance the clinical translatability of SAR-020106.
Related Compounds
CCT244747
Compound Description: CCT244747 is an orally bioavailable isoquinoline-based CHK1 inhibitor derived from the optimization of SAR-020106. It demonstrates potent inhibitory activity against CHK1 with an IC50 in the nanomolar range and exhibits high selectivity over CHK2 and CDK1 [, ]. CCT244747 also displays favorable in vivo pharmacokinetic properties, including good oral bioavailability and a reasonable plasma half-life []. In preclinical studies, CCT244747 effectively inhibited CHK1 signaling, potentiated the efficacy of genotoxic chemotherapeutic agents like gemcitabine and irinotecan, and demonstrated single-agent activity in MYCN-amplified neuroblastoma [].
Gemcitabine
Compound Description: Gemcitabine is a nucleoside analog widely used as a chemotherapeutic agent for various cancers, including pancreatic, lung, and bladder cancers. It acts by incorporating into DNA during replication, leading to cell cycle arrest and apoptosis [, , , ].
Relevance: Gemcitabine serves as a key chemotherapeutic agent studied in combination with SAR-020106 [, , ]. Preclinical studies demonstrated that SAR-020106 significantly enhances the cytotoxic effects of gemcitabine in various cancer cell lines, indicating a synergistic interaction between these two compounds [, ].
Irinotecan
Compound Description: Irinotecan is a topoisomerase I inhibitor commonly used in the treatment of colorectal cancer. It exerts its anticancer activity by inhibiting the topoisomerase I enzyme, leading to DNA damage and apoptosis [, ].
Relevance: Irinotecan, similar to gemcitabine, is investigated in combination with SAR-020106 for its anticancer potential [, ]. Preclinical data suggests that SAR-020106 enhances the antitumor activity of irinotecan in both in vitro and in vivo models [, ].
SN-38
Compound Description: SN-38 is the active metabolite of irinotecan, also exhibiting potent topoisomerase I inhibitory activity [].
Relevance: Similar to irinotecan, SN-38 is investigated in combination with SAR-020106 to assess potential synergistic anticancer effects []. The study highlighted that SAR-020106 significantly enhanced the cell-killing activity of SN-38 in colon tumor cell lines [].
Cisplatin
Compound Description: Cisplatin belongs to the platinum-based class of chemotherapeutic agents, widely employed for treating various cancers, including testicular, ovarian, and lung cancers. It acts by binding to DNA and forming crosslinks, ultimately leading to cell cycle arrest and apoptosis [, ].
Relevance: Cisplatin is another chemotherapeutic agent investigated in combination with SAR-020106 and its analog, rabusertib, for potential synergistic effects in basal-like breast cancer [, ]. Results indicate that both SAR-020106 and rabusertib enhance cisplatin's cytotoxic effects in these cancer cells, suggesting their potential to overcome platinum resistance [, ].
Carboplatin
Compound Description: Carboplatin, similar to cisplatin, is a platinum-based chemotherapeutic agent used to treat various cancers, including ovarian, lung, and bladder cancers. It functions through a mechanism similar to cisplatin, inducing DNA damage and leading to cell death [].
Relevance: Carboplatin is another platinum-based drug studied in combination with SAR-020106 and rabusertib for potential synergistic anticancer effects, particularly in basal-like breast cancer []. Similar to cisplatin, both SAR-020106 and rabusertib enhance the cytotoxic activity of carboplatin, suggesting their potential to improve treatment outcomes in cancers resistant to platinum-based therapies [].
Olaparib
Compound Description: Olaparib is a PARP inhibitor, a class of drugs that blocks the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP prevents DNA repair, leading to the death of cancer cells, particularly those with defects in other DNA repair pathways [].
Relevance: Olaparib, like other DNA-damaging agents, is investigated in combination with SAR-020106 and rabusertib for synergistic anticancer effects []. Research indicates that both SAR-020106 and rabusertib synergize with olaparib, enhancing its cytotoxic effects in basal-like breast cancer cells [].
Doxorubicin
Compound Description: Doxorubicin is an anthracycline antibiotic functioning as a topoisomerase II inhibitor, commonly used in chemotherapy for various cancers. It exerts its anticancer effects by interfering with DNA replication and repair, ultimately leading to cell death [].
Relevance: Similar to other DNA-damaging agents, doxorubicin is explored in combination with SAR-020106 and rabusertib for potential synergistic effects in cancer treatment []. Studies revealed that combining doxorubicin with SAR-020106 or rabusertib leads to enhanced cytotoxic effects in ovarian cancer cell lines [].
5-Aza-2'-deoxycytidine
Compound Description: 5-Aza-2'-deoxycytidine, also known as decitabine, is a demethylating agent used in the treatment of myelodysplastic syndromes and some types of leukemia. It acts by incorporating into DNA and inhibiting DNA methyltransferase, leading to the re-expression of tumor suppressor genes and promoting cell differentiation [].
Relevance: 5-Aza-2'-deoxycytidine, in combination with SAR-020106 and irradiation, has been investigated for its potential in treating glioblastoma []. Research indicates that this triple combination therapy synergistically reduces the survival of glioblastoma cells, highlighting its potential as a therapeutic strategy [].
Temozolomide
Compound Description: Temozolomide is an alkylating agent used in the treatment of certain brain tumors, including glioblastoma. It acts by methylating DNA, causing damage that leads to cell death [].
Relevance: Similar to other DNA-damaging agents, temozolomide is explored in combination with SAR-020106 for potential synergistic effects in glioblastoma treatment []. Studies show that SAR-020106 sensitizes glioblastoma cells to temozolomide treatment, leading to enhanced cell death [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AMG 458 is a potent c-Met inhibitor with Ki of 1 nM ~ 2.0 nM. AMG-458 was found to significantly inhibit tumor growth in the NIH3T3/TPR-Met and U-87 MG xenograft models with no adverse effect on body weight.
SAR-125844 is under investigation in clinical trial NCT01391533 (Study of SAR125844 Single Agent Administered as Slow Intravenous Infusion in Adult Patients With Advanced Malignant Solid Tumors). MET Tyrosine Kinase Inhibitor SAR125844 is an inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. Upon intravenous administration, c-Met inhibitor SAR125844 binds to c-Met, thereby disrupting c-Met-mediated signal transduction pathways. This may result in cell growth inhibition in tumors that overexpress c-Met. c-Met, a receptor tyrosine kinase overexpressed or mutated in a variety of cancers, plays an important role in tumor cell proliferation, survival, invasion, metastasis and tumor angiogenesis.
PHA-665752 is a member of the class of indolones that is 1,3-dihydro-2H-indol-2-one which is substituted by a (2,6-dichlorobenzyl)sulfonyl group at position 5 and by a (1H-pyrrol-2-yl)methylidene group at position 2, the pyrrole ring of which is substituted by methyl groups at positions 3 and 5, and by a [2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl group at position 4 (the Z,R isomer). It has a role as a c-Met tyrosine kinase inhibitor and an antineoplastic agent. It is a member of indolones, a pyrrolecarboxamide, a N-acylpyrrolidine, a sulfone, a dichlorobenzene, an enamide, a secondary carboxamide and a tertiary carboxamide.
Savolitinib is a member of the class of triazolopyrazines that is 1H-[1,2,3]triazolo[4,5-b]pyrazine substituted by (1S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl and 1-methyl-1H-pyrazol-4-yl groups at positions 1 and 6, respectively. It is a highly selective MET tyrosine kinase inhibitor that is approved in China for advanced NSCLC with MET exon 14 skipping mutations. It has a role as a c-Met tyrosine kinase inhibitor and an antineoplastic agent. It is a member of pyrazoles, a triazolopyrazine and an imidazopyridine. Savolitinib has been used in trials studying the treatment and health services research of Tumor, Food Effect, Gastric Cancer, Health Subjects, and Colorectal Cancer, among others. Savolitinib is an orally bioavailable inhibitor of the c-Met receptor tyrosine kinase with potential antineoplastic activity. Savolitinib selectively binds to and inhibits the activation of c-Met in an ATP-competitive manner, and disrupts c-Met signal transduction pathways. This may result in cell growth inhibition in tumors that overexpress the c-Met protein. C-Met encodes the hepatocyte growth factor receptor tyrosine kinase and plays an important role in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis; this protein is overexpressed or mutated in a variety of cancers.
2-[4-[3-(6-quinolinylmethyl)-5-triazolo[4,5-b]pyrazinyl]-1-pyrazolyl]ethanol is a member of quinolines. PF-04217903 has been used in trials studying the treatment of Neoplasms. MET Tyrosine Kinase Inhibitor PF-04217903 is an orally bioavailabe, small-molecule tyrosine kinase inhibitor with potential antineoplastic activity. MET tyrosine kinase inhibitor PF-04217903 selectively binds to and inhibits c-Met, disrupting the c-Met signaling pathway, which may result in the inhibition of tumor cell growth, migration and invasion of tumor cells, and the induction of death in tumor cells expressing c-Met. The receptor tyrosine kinase c-Met, also known as hepatocyte growth factor (HGF) receptor, is overexpressed or mutated in many tumor cell types, playing an important role in tumor cell proliferation, survival, invasion, and metastasis and angiogenesis.
LSM-1131 is a member of indoles. Tivantinib has been investigated in Solid Tumors. Tivantinib is an orally bioavailable small molecule inhibitor of c-Met with potential antineoplastic activity. c-Met inhibitor ARQ 197 binds to the c-Met protein and disrupts c-Met signal transduction pathways, which may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met protein, the product of the proto-oncogene c-Met, is a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR); this protein is overexpressed or mutated in many tumor cell types and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis.